molecular formula C9H12ClN3O3 B14942356 2-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]oxy}propanimidoyl chloride

2-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]oxy}propanimidoyl chloride

Cat. No.: B14942356
M. Wt: 245.66 g/mol
InChI Key: IQUBDUWUOYZXCU-UHFFFAOYSA-N
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Description

(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(5-METHYL-1,2-OXAZOL-3-YL)CARBAMATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated propylidene group, an amino group, and a carbamate linked to a methyl-substituted oxazole ring. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(5-METHYL-1,2-OXAZOL-3-YL)CARBAMATE typically involves multiple steps, starting with the preparation of the chlorinated propylidene intermediate. This intermediate is then reacted with an amino compound to form the desired product. The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(5-METHYL-1,2-OXAZOL-3-YL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The chlorinated propylidene group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(5-METHYL-1,2-OXAZOL-3-YL)CARBAMATE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound’s chemical properties make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(5-METHYL-1,2-OXAZOL-3-YL)CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(5-METHYL-1,2-OXAZOL-3-YL)CARBAMATE apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C9H12ClN3O3

Molecular Weight

245.66 g/mol

IUPAC Name

[(1-chloro-2-methylpropylidene)amino] N-(5-methyl-1,2-oxazol-3-yl)carbamate

InChI

InChI=1S/C9H12ClN3O3/c1-5(2)8(10)13-16-9(14)11-7-4-6(3)15-12-7/h4-5H,1-3H3,(H,11,12,14)

InChI Key

IQUBDUWUOYZXCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)ON=C(C(C)C)Cl

Origin of Product

United States

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